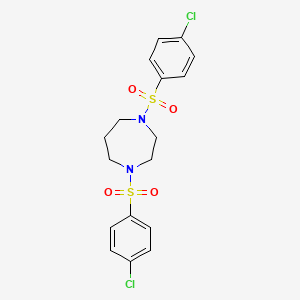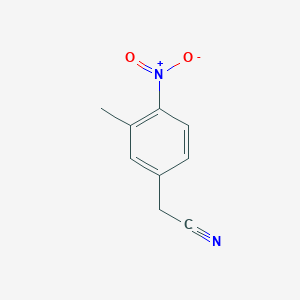
2-(3-Methyl-4-nitrophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-4-nitrophenyl)acetonitrile, also known as MNPAC, is a chemical compound commonly used in scientific research applications. It is a nitrile derivative of 3-methyl-4-nitrophenol, a phenol compound with a nitro group at the ortho position. MNPAC is a colorless, crystalline solid with a melting point of 40-41 °C and a boiling point of 215-217 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Methyl-4-nitrophenyl)acetonitrile involves the reaction of 3-Methyl-4-nitrobenzaldehyde with malononitrile in the presence of a base to form 2-(3-Methyl-4-nitrophenyl)acetonitrile.
Starting Materials
3-Methyl-4-nitrobenzaldehyde, Malononitrile, Base (such as sodium ethoxide or potassium tert-butoxide), Solvent (such as ethanol or DMF)
Reaction
Dissolve 3-Methyl-4-nitrobenzaldehyde and malononitrile in a solvent such as ethanol or DMF., Add a base such as sodium ethoxide or potassium tert-butoxide to the reaction mixture., Heat the reaction mixture under reflux for several hours., Allow the reaction mixture to cool and then filter the precipitated product., Wash the product with a suitable solvent and dry it under vacuum to obtain 2-(3-Methyl-4-nitrophenyl)acetonitrile.
作用机制
2-(3-Methyl-4-nitrophenyl)acetonitrile is known to act as a substrate for several enzymes, including nitroreductases, cytochrome P450s, and oxidoreductases. It is also known to inhibit the activity of several enzymes, such as cytochrome P450s, nitroreductases, and aldehyde oxidases.
生化和生理效应
2-(3-Methyl-4-nitrophenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins, including cytochrome P450s, nitroreductases, and aldehyde oxidases. It has also been shown to inhibit the activity of certain kinases, such as protein kinase C and cyclin-dependent kinases. In addition, 2-(3-Methyl-4-nitrophenyl)acetonitrile has been shown to have an anti-inflammatory effect, and to have a protective effect against oxidative stress.
实验室实验的优点和局限性
2-(3-Methyl-4-nitrophenyl)acetonitrile has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and is stable at room temperature. Additionally, it is soluble in organic solvents, which makes it easier to use in a variety of experiments. However, 2-(3-Methyl-4-nitrophenyl)acetonitrile is not very soluble in water, which may limit its use in certain types of experiments.
未来方向
In the future, 2-(3-Methyl-4-nitrophenyl)acetonitrile could be used in the development of new drugs and other compounds with therapeutic applications. Additionally, it could be used to study the mechanisms of action of various enzymes and cell signaling pathways. It could also be used to study the effects of oxidative stress and inflammation. Furthermore, it could be used to synthesize new polymers and dyes, and to develop new methods for the synthesis of pharmaceuticals and other organic compounds.
科学研究应用
2-(3-Methyl-4-nitrophenyl)acetonitrile is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the study of enzyme mechanisms, and the investigation of cell signaling pathways. It is also used in the synthesis of polymers, such as polyacrylamides, and in the production of dyes and pigments.
属性
IUPAC Name |
2-(3-methyl-4-nitrophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-6-8(4-5-10)2-3-9(7)11(12)13/h2-3,6H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDDKCXHPQTSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitrophenyl)acetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


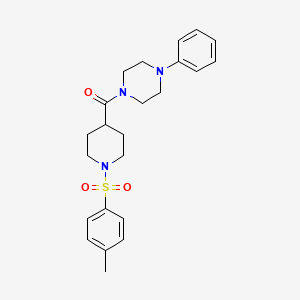
![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)

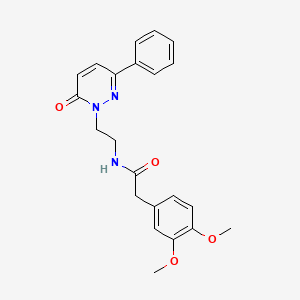
![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)


![N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2390081.png)

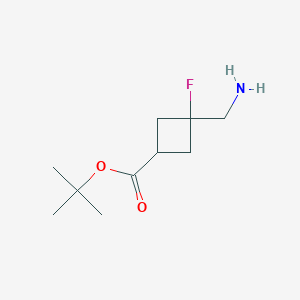

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2390087.png)
